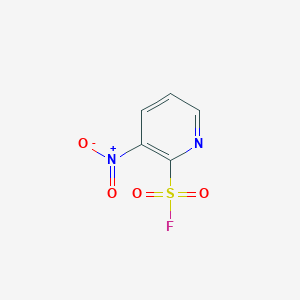

3-Nitropyridine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitropyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1955493-45-4 . It has a molecular weight of 206.15 .

Synthesis Analysis

The synthesis of this compound involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a nitro group at the 3-position and a sulfonyl fluoride group at the 2-position .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds

3-Nitropyridine-2-sulfonyl fluoride plays a crucial role in the synthesis of various organic compounds. For instance, it is involved in the tetrabutylammonium salt-induced denitration of nitropyridines, leading to the synthesis of fluoro-, hydroxy-, and methoxypyridines under mild conditions. This process highlights the versatility of nitropyridines in undergoing fluorodenitration, hydroxy-, and methoxydenitration, showcasing their potential in creating a wide range of substituted pyridines (Kuduk, Dipardo, & Bock, 2005).

Development of Pharmaceuticals

The compound has shown promise in the development of new pharmacophores for antibiotics, particularly against Gram-negative bacteria. Research indicates that aromatic sulfonyl fluorides with a nitro group in their ortho position exhibit remarkable antibacterial activity against drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa, highlighting its potential in addressing the pressing need for new antibiotics (Sadlowski et al., 2018).

Safety and Hazards

Direcciones Futuras

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests that 3-Nitropyridine-2-sulfonyl fluoride and similar compounds may have promising future applications in these fields.

Mecanismo De Acción

Target of Action

It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity .

Biochemical Pathways

Fluoropyridines have been noted for their potential as imaging agents for various biological applications .

Propiedades

IUPAC Name |

3-nitropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4S/c6-13(11,12)5-4(8(9)10)2-1-3-7-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTACLUZSYMJXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

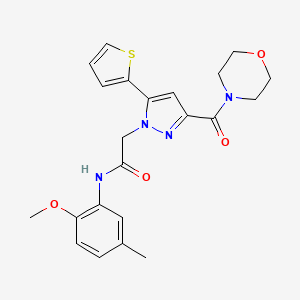

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2773736.png)

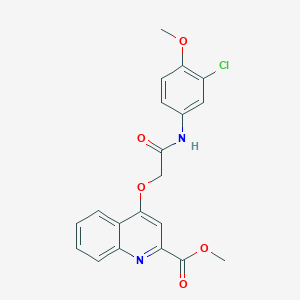

![[3-(Piperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2773737.png)

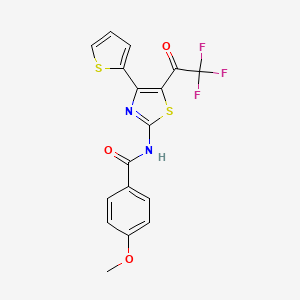

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773744.png)

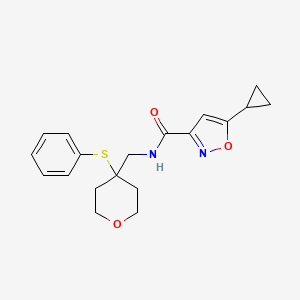

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2773746.png)